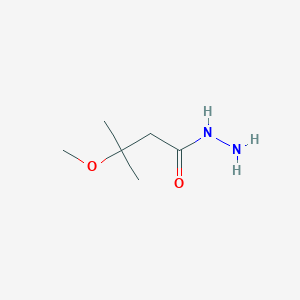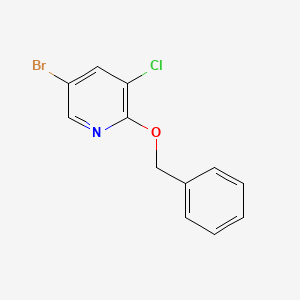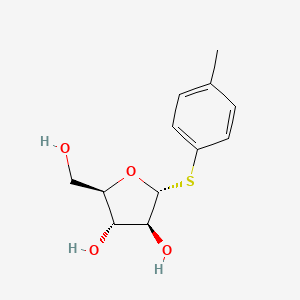![molecular formula C11H14BrN B1412493 N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine CAS No. 1564690-19-2](/img/structure/B1412493.png)
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine (N-BMPCP) is an organic compound of the cyclopropanamine class that has recently become of interest to scientists in the field of organic synthesis. N-BMPCP is a versatile compound with a wide range of applications in various fields, including drug synthesis, materials science, and biochemical research.
Scientific Research Applications
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemical research. In organic synthesis, it has been used as a building block for the synthesis of various heterocyclic compounds. In materials science, it has been used as a precursor for the synthesis of polymers and other materials. In biochemical research, it has been used as a reactant for the synthesis of various drugs and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine is not fully understood. However, it is believed that the compound reacts with a variety of nucleophiles, including carboxylic acids, to form cyclopropanecarboxylic acid derivatives. These derivatives can then undergo further reactions, such as reduction, oxidation, and hydrolysis, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine are not well understood. However, it is believed that the compound may have some effects on the body, such as increased heart rate and blood pressure. It is also believed that the compound may have some effects on the central nervous system, such as increased alertness and concentration.
Advantages and Limitations for Lab Experiments
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, the compound is readily available and can be synthesized in a relatively short amount of time. However, the compound is also relatively unstable, and must be stored in an inert atmosphere to prevent degradation.
Future Directions
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has potential for further research in a variety of fields. In organic synthesis, it could be used as a building block for the synthesis of more complex heterocyclic compounds. In materials science, it could be used as a precursor for the synthesis of new polymers and other materials. In biochemical research, it could be used to synthesize new drugs and other biologically active compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound.
properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILEKGMKFUCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)


![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)

![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)


